molecular formula C17H23NO5 B2445447 N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,6-dimethoxybenzamide CAS No. 923113-92-2

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,6-dimethoxybenzamide

Cat. No.: B2445447
CAS No.: 923113-92-2
M. Wt: 321.373
InChI Key: GAOIYGITSLDWCC-UHFFFAOYSA-N
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Description

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,6-dimethoxybenzamide is a chemical compound with a unique spiroketal structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,6-dimethoxybenzamide typically involves the formation of the spiroketal core followed by the attachment of the benzamide moiety. One common method involves the condensation of lactones with diols in the presence of acid catalysts to form the spiroketal structure . The benzamide group can then be introduced through a nucleophilic substitution reaction using appropriate benzoyl chloride derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,6-dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The spiroketal structure can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Benzoyl chloride derivatives in the presence of a base like pyridine.

Major Products Formed

The major products formed from these reactions include oxidized or reduced derivatives of the spiroketal structure and substituted benzamide derivatives .

Scientific Research Applications

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,6-dimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,6-dimethoxybenzamide involves its interaction with specific molecular targets. The spiroketal structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating their activity. The benzamide moiety can interact with various proteins, influencing signaling pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4-dimethylbenzenesulfonamide
  • N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-nitrobenzenesulfonamide
  • N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-ethoxybenzamide

Uniqueness

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,6-dimethoxybenzamide is unique due to its specific substitution pattern on the benzamide moiety, which can influence its binding affinity and selectivity towards different molecular targets. This makes it a valuable compound for targeted drug design and other specialized applications.

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO5/c1-20-13-6-5-7-14(21-2)15(13)16(19)18-10-12-11-22-17(23-12)8-3-4-9-17/h5-7,12H,3-4,8-11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAOIYGITSLDWCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NCC2COC3(O2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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